1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene is an organic compound with the molecular formula C17H19ClO3. This compound is characterized by its complex structure, which includes a chloro-substituted benzene ring, an ethoxyphenoxy group, and a propoxy linkage. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenol and 1-chloro-2,4-dimethylbenzene.
Etherification: 4-ethoxyphenol undergoes etherification with 1-chloro-2,4-dimethylbenzene in the presence of a base such as potassium carbonate.
Propoxylation: The intermediate product is then reacted with 1-bromo-3-chloropropane under basic conditions to introduce the propoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated hydrocarbons.
Scientific Research Applications
1-Chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethoxyphenoxy group can engage in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
- 1-Chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene
Uniqueness: 1-Chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.
Properties
IUPAC Name |
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-15-6-8-16(9-7-15)21-11-4-12-22-18-13-14(2)5-10-17(18)19/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJPMZAQKEOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=CC(=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.